Connective Tissue Growth Factor is primarily expressed in endothelial cells and fibroblasts associated with connective tissue regeneration. Its expression has been detected in various tissues, including skin, liver, and cardiac tissues, particularly during fibrotic processes . The gene encoding Connective Tissue Growth Factor is located on chromosome 6q23.2 and consists of five exons coding for a 349-amino acid protein .
Connective Tissue Growth Factor belongs to the CCN family of matricellular proteins, which are known for their roles in cell signaling and matrix interactions. Other members of this family include Cyr61 (CCN1), NOV (CCN3), WISP1 (CCN4), WISP2 (CCN5), and WISP3 (CCN6) . It is classified as a fibrogenic factor due to its involvement in fibrotic disorders across various organ systems .
Connective Tissue Growth Factor can be synthesized using recombinant DNA technology. Typically, the gene encoding Connective Tissue Growth Factor is cloned into an expression vector and introduced into a host organism such as Escherichia coli or mammalian cells for protein production. The recombinant protein is then purified through techniques such as affinity chromatography or high-performance liquid chromatography.
The purification process often involves steps like centrifugation to remove cellular debris, followed by chromatography techniques to isolate the target protein based on its size or affinity for specific ligands. The final product is lyophilized for stability and ease of storage .
Connective Tissue Growth Factor has a modular structure composed of four distinct domains: insulin-like growth factor binding protein domain, von Willebrand factor type C repeat, thrombospondin type-1 repeat, and a cysteine knot-containing domain. These domains contribute to its diverse biological functions through interactions with various ligands and receptors .
The protein's structure includes a significant number of disulfide bonds formed between cysteine residues, which are crucial for maintaining its stability and biological activity. The presence of these bonds allows for the proper folding of the protein into its functional conformation .
Connective Tissue Growth Factor participates in several biochemical reactions that facilitate cellular processes such as migration, proliferation, and extracellular matrix production. It acts as a mediator in the signaling pathways initiated by transforming growth factor beta, enhancing fibrogenesis by promoting collagen synthesis and fibroblast activation .
The interaction between Connective Tissue Growth Factor and transforming growth factor beta is particularly significant; it enhances the expression of Connective Tissue Growth Factor itself through feedback mechanisms. This creates a regulatory loop that amplifies fibrotic responses in tissues under stress or injury conditions .
Connective Tissue Growth Factor exerts its effects primarily through binding to cell surface receptors such as integrins and other growth factor receptors. This interaction triggers intracellular signaling cascades that lead to increased cell proliferation, migration, and extracellular matrix deposition .
Studies have shown that Connective Tissue Growth Factor can significantly enhance the migratory capacity of hepatic stellate cells in liver fibrosis models. For instance, incubation with recombinant Connective Tissue Growth Factor resulted in a 2.3-fold increase in cell migration compared to controls .
Connective Tissue Growth Factor appears as a white lyophilized powder when purified. It is stable at -20°C when lyophilized but requires careful handling upon reconstitution to maintain its activity.
The molecular weight of Connective Tissue Growth Factor is approximately 38 kDa. It exhibits high solubility in aqueous solutions at physiological pH levels. The protein's stability is influenced by factors such as temperature, pH, and ionic strength .
Connective Tissue Growth Factor has been implicated in various scientific applications due to its role in fibrogenesis and tissue repair. It serves as a potential biomarker for fibrotic diseases such as liver fibrosis and cardiac disease . Additionally, research into its functions has led to insights into therapeutic targets for conditions characterized by excessive fibrosis.
The CTGF gene (CCN2) is located on human chromosome 6q23.2 and spans approximately 3.2 kilobases [6]. It consists of five exons, each encoding distinct structural modules of the protein:
This modular organization is evolutionarily conserved across vertebrates, highlighting functional importance. The CCN gene family (including CCN1, CCN2, CCN3) arose through gene duplication events, with CTGF sharing 40–60% amino acid identity with other members [7] [10]. Knockout studies in mice demonstrate CTGF’s non-redundant roles; Ctgf-null mice exhibit lethal skeletal defects, pulmonary hypoplasia, and impaired angiogenesis, confirming its critical developmental functions [1] [6].
Table 1: CTGF Gene Organization
Exon | Encoded Domain | Amino Acid Residues | Functional Significance |
---|---|---|---|
1 | Signal peptide | 1-26 | Secretion targeting |
2 | IGFBP | 27-98 | IGF binding, integrin interaction |
3 | VWC | 101-167 | TGF-β binding, dimerization |
4 | TSP-1 | 198-243 | VEGF binding, ECM interactions |
5 | CT | 256-330 | Dimerization, receptor binding |
CTGF is a 38-kDa, 349-amino acid matricellular protein with four conserved cysteine-rich domains connected by a protease-sensitive hinge region [1] [10].
The N-terminal IGFBP domain (residues 27–98) contains 11 conserved cysteines and a GCGCCXXC motif characteristic of IGFBPs [1] [6]. Despite structural homology, it binds IGFs weakly but interacts robustly with integrins (e.g., αvβ3) to mediate cell adhesion [7] [10]. It also activates Jun N-terminal kinase (JNK) signaling, influencing cell proliferation and fibrosis [7].
The VWC domain (residues 101–167) contains 10 cysteines and facilitates binding to TGF-β, bone morphogenetic proteins (BMPs), and tolloid-like proteases [1] [4]. This domain modulates TGF-β bioavailability by forming latent complexes, thereby amplifying fibrotic responses [7] [10]. Structural studies reveal homology to collagen-binding regions in von Willebrand factor [1].
The TSP-1 domain (residues 198–243) includes 6 cysteines and a conserved WSXCSW motif [1]. It binds vascular endothelial growth factor (VEGF), sulfated glycoconjugates (e.g., heparan sulfate), and low-density lipoprotein receptors (LRPs) [6] [10]. By sequestering VEGF, this domain initially inhibits angiogenesis; however, proteolytic cleavage releases VEGF, restoring angiogenic activity [8].
The C-terminal CT domain (residues 256–330) contains 10 cysteines forming a cysteine knot motif, enabling dimerization via interchain disulfide bonds [1] [4]. This domain binds TrkA neurotrophin receptors, fibronectin, and mucins, regulating cell migration and extracellular matrix (ECM) assembly [6]. Homodimers of CT fragments exhibit 20-fold higher signaling potency than monomers [4].
Table 2: CTGF Domain Functions and Binding Partners
Domain | Key Structural Features | Binding Partners | Biological Functions |
---|---|---|---|
IGFBP | GCGCCXXC motif; 11 cysteines | Integrins (αvβ3), IGFs | Cell adhesion, JNK pathway activation |
VWC | 10 conserved cysteines | TGF-β, BMPs | TGF-β activation, chondrogenesis |
TSP-1 | WSXCSW motif; 6 cysteines | VEGF, heparan sulfate, LRPs | VEGF sequestration, anti-angiogenesis |
CT | Cysteine knot motif; 10 cysteines | TrkA, fibronectin, mucins | Dimerization, ECM remodeling, cell migration |
CTGF contains 38 conserved cysteine residues distributed across its domains: IGFBP (11 cysteines), VWC (10), TSP-1 (6), and CT (10) [1] [5]. These form 17 disulfide bonds critical for structural stability:
Cysteine oxidation states act as "redox switches," influencing CTGF’s interactions with growth factors like TGF-β and VEGF. For example, S-nitrosylation at Cys⁵⁴ in the IGFBP domain alters integrin binding in cardiovascular tissues [5].
Full-length CTGF (FL-CTGF, 38 kDa) is an autoinhibited precursor requiring proteolytic activation. Cleavage occurs in the hinge region (residues 167–198), generating N- and C-terminal fragments with distinct activities:
The CT fragment (domains III–IV) homodimerizes, exhibiting 20-fold higher potency in ERK/MAPK activation than FL-CTGF [4]. In ocular tissues, 21-kDa CT fragments dominate and peak during corneal wound healing [3].
Table 3: CTGF Proteolytic Fragments and Functions
Fragment | Domains | Size (kDa) | Protease | Biological Activities |
---|---|---|---|---|
FL-CTGF | I-IV | 38 | — | Autoinhibited precursor |
NT-25 | I-II (IGFBP-VWC) | 25 | MMP-3, Cathepsins | Fibroblast differentiation, ECM synthesis |
CT-18 | III-IV (TSP-1-CT) | 18 | MMP-13, Kallikreins | Cell proliferation, angiogenesis |
CT-21 | III-IV + hinge | 21 | Aspartate proteases | Osteoclast differentiation, ERK activation |
Biological Implications of Structural Features
The modular design of CTGF enables context-dependent functionality:
CTGF exemplifies how modular architecture and post-translational modifications diversify matricellular protein functions across physiological and pathological contexts.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0